Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

CYP inhibition drug-drug interaction scaffold profiling

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 416860-46-3) is a heterocyclic scaffold composed of fused pyrazole and pyrimidine rings, featuring a methyl group at the 2-position and a trifluoromethyl group at the 7-position (C₈H₆F₃N₃, MW 201.15). This compound serves as a versatile building block in medicinal chemistry, particularly for kinase inhibitor discovery programs targeting CDK2, CDK4/6, TRKA, AAK1, and PDE10A.

Molecular Formula C8H6F3N3
Molecular Weight 201.15 g/mol
CAS No. 416860-46-3
Cat. No. B3433604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
CAS416860-46-3
Molecular FormulaC8H6F3N3
Molecular Weight201.15 g/mol
Structural Identifiers
SMILESCC1=NN2C(=CC=NC2=C1)C(F)(F)F
InChIInChI=1S/C8H6F3N3/c1-5-4-7-12-3-2-6(8(9,10)11)14(7)13-5/h2-4H,1H3
InChIKeyMQKKJVKNIYOZEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 416860-46-3): Core Scaffold Procurement for Kinase-Focused Medicinal Chemistry


2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 416860-46-3) is a heterocyclic scaffold composed of fused pyrazole and pyrimidine rings, featuring a methyl group at the 2-position and a trifluoromethyl group at the 7-position (C₈H₆F₃N₃, MW 201.15). This compound serves as a versatile building block in medicinal chemistry, particularly for kinase inhibitor discovery programs targeting CDK2, CDK4/6, TRKA, AAK1, and PDE10A [1]. The electron-withdrawing 7-CF₃ substituent enhances metabolic stability and lipophilicity, while the 2-methyl group provides a synthetic handle for further derivatization at the 3-, 5-, and 6-positions, enabling rapid SAR exploration [2].

Why 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Unsubstituted or Mono-Substituted Pyrazolopyrimidine Scaffolds in Lead Optimization


The pyrazolo[1,5-a]pyrimidine core is a privileged structure for kinase inhibition, but substitution pattern profoundly impacts both potency and selectivity. The 7-CF₃ group is critical for occupying the hydrophobic back pocket of kinases such as CDK2 and AAK1, with its electron-withdrawing nature enhancing metabolic stability by shielding the pyrimidine ring from oxidative metabolism [1]. The 2-methyl group is not merely a passive substituent; it influences the conformational preference of the scaffold and serves as a key synthetic diversification point for Suzuki coupling and other functionalization reactions [2]. Replacing this specific scaffold with a 2-H or 7-H analog—or with a pyrazolo[1,5-a]pyrimidine bearing alternative substituents—would forfeit both the established SAR advantages and the synthetic versatility documented across multiple kinase programs, potentially derailing lead optimization campaigns.

Quantitative Differentiation Evidence: 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine vs. Closest Scaffold Analogs in Kinase and PDE Programs


CYP2D6 Inhibition Liability: Low Off-Target Risk vs. Other Pyrazolopyrimidine Scaffolds

In a panel screen against human CYP isoforms, 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exhibited an IC50 of 30,000 nM against CYP2D6, indicating a remarkably low potential for CYP2D6-mediated drug-drug interactions [1]. This value is substantially higher (i.e., weaker inhibition) than many elaborated pyrazolo[1,5-a]pyrimidine drug candidates that inhibit CYP2D6 in the sub-micromolar range, suggesting the unelaborated scaffold itself possesses a favorable baseline CYP profile that can be preserved during lead optimization.

CYP inhibition drug-drug interaction scaffold profiling

Photophysical Stability: Quantified Optical Properties Enable Quality Control and Formulation Development

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine and its 5-substituted derivatives exhibit well-characterized photophysical properties, with absorption maxima (λabs) in the range of 280–350 nm and emission maxima (λem) of 380–480 nm in acetonitrile solution [1]. These properties are systematically modulated by the 5-substituent, providing a quantifiable spectroscopic fingerprint for batch-to-batch quality control. In contrast, the 7-unsubstituted analog 2-methylpyrazolo[1,5-a]pyrimidine lacks these distinct photophysical signatures, complicating analytical method development for purity assessment.

photophysical properties quality control formulation stability

Synthetic Versatility: 7-CF₃ Group Enables Regioselective C3-Functionalization via Suzuki Coupling Not Accessible on 7-H Scaffolds

The 7-CF₃ group on the pyrazolo[1,5-a]pyrimidine core electronically activates the C3 position for palladium-catalyzed Suzuki cross-coupling, enabling efficient synthesis of 3,5-disubstituted-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines [1]. This regioselective functionalization strategy is not applicable to 7-H or 7-methyl analogs, which lack the electron-withdrawing group necessary to direct cross-coupling to the C3 position, thereby limiting the accessible chemical space for SAR exploration.

regioselective functionalization Suzuki coupling SAR expansion

Kinase Hinge-Binding Conformation: 2-Methyl Group Minimizes Steric Clash vs. Bulkier 2-Aryl Analogs in CDK and PDE Pockets

X-ray crystallographic studies of 7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine bound to PDE10A (PDB 5XUJ, resolution 2.44 Å) demonstrate that the 2-methyl group occupies a sterically constrained pocket near the hinge region without clashing [1]. In contrast, 2-aryl or 2-cyclopropyl analogs introduce steric bulk that can disrupt the critical hinge-binding hydrogen bond network, as evidenced by reduced potency in CDK2 and TRKA biochemical assays [2]. Pyrazolo[1,5-a]pyrimidine derivatives with a 2-methyl group achieved CDK2 IC50 values as low as 0.09 µM, comparable to the reference inhibitor ribociclib (IC50 = 0.07 µM), confirming that the 2-methyl substitution is compatible with potent hinge-binding [2].

kinase hinge-binding steric tolerance CDK inhibitor design

High-Impact Application Scenarios for 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 416860-46-3) in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation: CDK2, CDK4/6, TRKA, and AAK1 Programs

This scaffold is ideally suited as a starting point for ATP-competitive kinase inhibitor design. The 2-methyl group ensures steric compatibility with the hinge-binding region, while the 7-CF₃ group occupies the hydrophobic back pocket, as demonstrated in CDK2 (IC50 = 0.09 µM for optimized derivatives) and CDK4/6 programs (CDK4 IC50 = 0.087 µM, CDK6 IC50 = 0.114 µM for 19i) [1][2]. The low baseline CYP2D6 inhibition (IC50 = 30,000 nM) further supports its use in early-stage programs where ADME liabilities must be minimized [3].

PDE10A-Targeted CNS Drug Discovery

The confirmed hinge-binding pose of the 2-methylpyrazolo[1,5-a]pyrimidine core in PDE10A (PDB 5XUJ, 2.44 Å) establishes this scaffold as a validated template for CNS-penetrant phosphodiesterase inhibitors [1]. The 7-CF₃ group enhances lipophilicity and brain penetration potential, while the 2-methyl group provides a vector for tuning CNS MPO properties during lead optimization.

Diversified SAR Library Synthesis via C3/C5 Regioselective Functionalization

The 7-CF₃ group electronically directs palladium-catalyzed Suzuki coupling to the C3 position, enabling efficient preparation of 3,5-disubstituted libraries for high-throughput SAR exploration [1]. This regioselectivity is unique to the 7-CF₃ scaffold and cannot be replicated on 7-H or 7-alkyl analogs, making this compound the preferred starting material for parallel synthesis of kinase-focused compound libraries.

Quality Control Reference Standard for Photophysical Batch Analysis

The well-characterized UV-Vis absorption (λabs = 280–350 nm) and fluorescence emission (λem = 380–480 nm) properties of 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives provide a quantifiable spectroscopic fingerprint [1]. This enables non-destructive batch-to-batch identity verification and purity assessment during procurement and formulation, reducing reliance on costly LC-MS or NMR methods for routine QC.

Quote Request

Request a Quote for 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.